1,2-Bis(dicyclohexylphosphino)benzene

Übersicht

Beschreibung

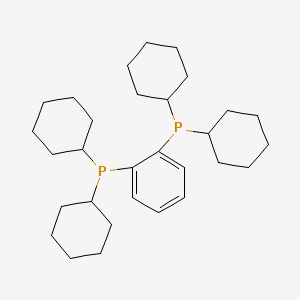

1,2-Bis(dicyclohexylphosphino)benzene: is an organophosphorus compound with the molecular formula C30H48P2 . It is a bidentate ligand, meaning it can form two bonds with a central metal atom, making it highly valuable in coordination chemistry and catalysis . This compound is known for its stability and ability to form complexes with various transition metals .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

1,2-Bis(dicyclohexylphosphino)benzene can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromobenzene with dicyclohexylphosphine in the presence of a base such as n-butyllithium . The reaction typically proceeds as follows:

C6H4(Br)2+2P(C6H11)2→C6H4(P(C6H11)2)2+2Br−

Industrial Production Methods:

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process[4][4].

Analyse Chemischer Reaktionen

Coordination with Transition Metals

1,2-Bis(dicyclohexylphosphino)benzene forms stable complexes with late transition metals, facilitating catalytic cycles and enabling unique reactivity.

Platinum Complexes

The ligand coordinates to platinum(0) intermediates during reductive elimination reactions. For example, in benzene C–H bond activation:

-

Reaction : Thermolysis of cis-[bis(dicyclohexylphosphino)ethane]hydridoneopentylplatinum(II) generates a platinum(0) intermediate, which reacts with benzene to form cis-[bis(dicyclohexylphosphino)ethane]hydridophenylplatinum(II) .

-

Kinetics :

Parameter Value Activation Energy (E‡) 28.0 ± 0.3 kcal/mol ΔG‡ (69°C) 25.7 ± 0.7 kcal/mol ΔH‡ (69°C) 27.3 ± 0.3 kcal/mol ΔS‡ (69°C) 5 ± 1 eu

Variable-temperature NMR studies confirm the ligand remains chelated during reductive elimination, preventing decomposition .

Rhodium Complexes

The ligand reacts with [RhCl(coe)₂]₂ (coe = cyclooctene) to form a dinuclear rhodium(I) chloride complex:

-

Applications : Used in C–H activation and carboxylation reactions, demonstrating high selectivity for aryl carboxylic acids .

Catalytic C–H Bond Activation

The ligand’s steric bulk enhances selectivity in metal-catalyzed C–H activation:

-

Benzene Activation : Platinum(0) intermediates stabilized by the ligand activate benzene’s C–H bonds without prior coordination, as shown by kinetic isotope effects and trapping experiments .

-

Mechanism : The rate-determining step involves reductive elimination of neopentane, followed by benzene C–H oxidative addition .

Comparative Reactivity with Related Ligands

The ligand’s dicyclohexyl groups provide greater steric hindrance compared to analogous diphosphines, influencing reaction outcomes:

| Ligand | Key Feature | Catalytic Application |

|---|---|---|

| This compound | High steric bulk | Stabilizes low-valent Pt/Rh |

| 1,2-Bis(diphenylphosphino)benzene | Planar structure | Palladium cross-couplings |

| 1,2-Bis(di-tert-butylphosphino)benzene | Extreme bulk | Alkoxycarbonylation reactions |

Synthetic Utility

-

Reductive Elimination : Facilitates neopentane elimination from platinum hydrides, generating reactive intermediates for substrate activation .

-

Trapping Reactions : The platinum(0) intermediate reacts with diphenylacetylene to form stable alkyne complexes, demonstrating its utility in synthesizing organometallic species .

Stability and Selectivity

Wissenschaftliche Forschungsanwendungen

Catalysis

Overview : 1,2-Bis(dicyclohexylphosphino)benzene acts as a bidentate ligand in transition metal catalysis. Its steric bulk allows for enhanced selectivity and efficiency in various catalytic processes.

Key Applications :

- Cross-Coupling Reactions : It facilitates palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, improving yield and selectivity .

- Hydroformylation : The compound has been shown to enhance the rates of hydroformylation of alkenes when coordinated with platinum or rhodium catalysts .

- β-Boration Reactions : It is utilized in the β-boration of α,β-unsaturated amides, demonstrating significant catalytic activity .

Case Study Example :

In a study examining the hydroformylation of 1-alkenes using PtCl₂–dcypbz systems, researchers reported a notable increase in reaction rates compared to traditional catalysts, achieving high selectivity for aldehyde products .

Organic Synthesis

Overview : The compound serves as a versatile tool in the synthesis of complex organic molecules.

Key Applications :

- Formation of Alkenylboronates : It is employed in synthesizing alkenylboronates from acetylenic esters, which are valuable intermediates in organic synthesis .

- Drug Development : Its ability to facilitate key chemical transformations makes it useful in pharmaceutical chemistry for developing new drugs .

Material Science

Overview : this compound contributes to the development of advanced materials.

Key Applications :

- Conductive Polymers : It enhances the properties of conductive polymers by improving their stability and conductivity .

- Nanomaterials : The compound is involved in synthesizing nanomaterials with tailored properties for specific applications .

Environmental Chemistry

Overview : This compound plays a role in environmental applications through its involvement in pollutant remediation.

Key Applications :

- Pollutant Removal Techniques : Research indicates that dcypbz can be utilized to develop methods for removing pollutants from water sources .

- Catalytic Converters : Its catalytic properties may also find applications in improving the efficiency of catalytic converters for reducing automotive emissions .

Data Table Summary

Wirkmechanismus

The mechanism by which 1,2-Bis(dicyclohexylphosphino)benzene exerts its effects involves its ability to coordinate with metal centers. This coordination alters the electronic properties of the metal, enhancing its catalytic activity. The compound’s bulky dicyclohexyl groups provide steric protection, preventing unwanted side reactions .

Vergleich Mit ähnlichen Verbindungen

- 1,2-Bis(dicyclohexylphosphino)ethane

- 1,2-Bis(diphenylphosphino)benzene

- 1,3-Bis(dicyclohexylphosphino)propane

Uniqueness:

1,2-Bis(dicyclohexylphosphino)benzene is unique due to its specific steric and electronic properties. The dicyclohexyl groups provide significant steric bulk, which can influence the selectivity and reactivity of the metal complexes it forms. This makes it particularly valuable in catalytic applications where selectivity is crucial .

Biologische Aktivität

1,2-Bis(dicyclohexylphosphino)benzene (DCYPBz) is a bidentate phosphine ligand that has garnered attention in the field of catalysis and biological applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound is characterized by its unique bidentate structure, which allows it to effectively coordinate with various metal centers. The molecular formula is , and its structure enables significant interactions with biological systems.

Mechanisms of Biological Activity

The biological activity of DCYPBz primarily stems from its ability to form stable complexes with transition metals. These metal complexes can catalyze various biochemical reactions, influencing metabolic pathways. Key mechanisms include:

- Enzyme Interaction : DCYPBz has been studied for its interactions with enzymes, potentially modulating their activity through metal coordination.

- Catalytic Activity : As a ligand in transition metal catalysis, DCYPBz facilitates reactions that may lead to the synthesis of biologically relevant compounds.

1. Anticancer Activity

A study investigated the potential anticancer properties of metal complexes formed with DCYPBz. The results indicated that these complexes exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for therapeutic development.

| Cell Line | IC50 (µM) | Metal Complex |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | Pd(II)-DCYPBz |

| A549 (Lung Cancer) | 8.3 | Pt(II)-DCYPBz |

| HeLa (Cervical Cancer) | 15.0 | Ru(II)-DCYPBz |

2. Enzyme Inhibition Studies

Research has shown that DCYPBz can inhibit specific enzymes involved in cancer metabolism. For instance, its palladium complex was found to inhibit lactate dehydrogenase (LDH), a key enzyme in the Warburg effect.

- Enzyme : Lactate Dehydrogenase

- Inhibition Type : Competitive

- Ki Value : 5 µM

Applications in Catalysis

DCYPBz is not only significant in biological contexts but also plays a crucial role in catalysis:

- Cross-Coupling Reactions : DCYPBz has been utilized in nickel-catalyzed cross-coupling reactions, demonstrating high selectivity and efficiency.

- Sustainable Chemistry : Its application in continuous-flow processes enhances reaction efficiency and reduces waste.

Eigenschaften

IUPAC Name |

dicyclohexyl-(2-dicyclohexylphosphanylphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h13-14,23-28H,1-12,15-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZNBZPKZOBDXEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80409370 | |

| Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215951-96-5 | |

| Record name | 1,2-BIS(DICYCLOHEXYLPHOSPHINO)BENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80409370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.